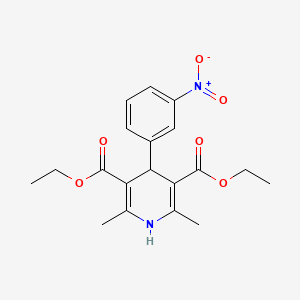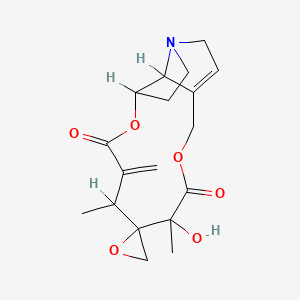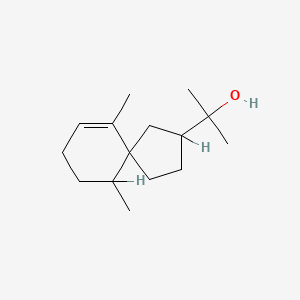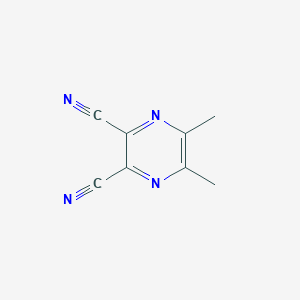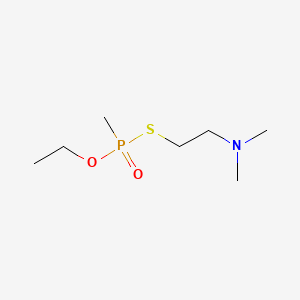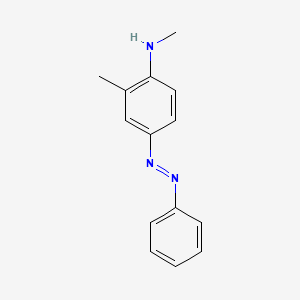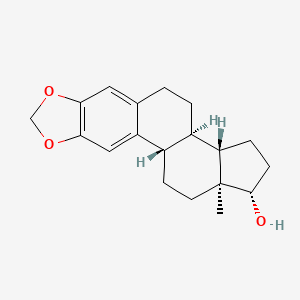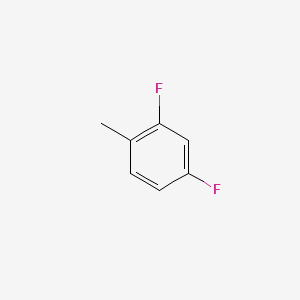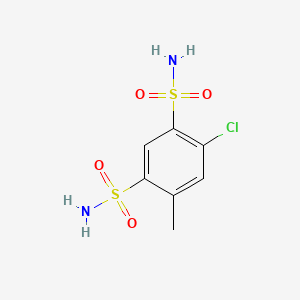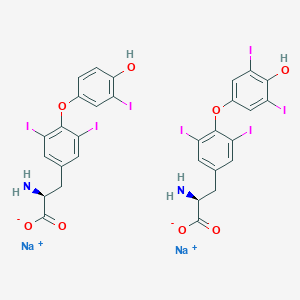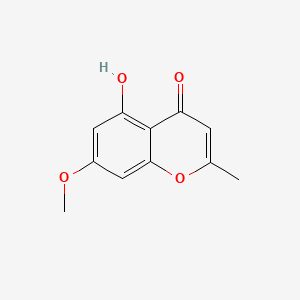
Eugenol
Übersicht
Beschreibung
It is a chromone derivative and a phenolic compound responsible for the bitterness in these plants . Eugenin has been reported to exhibit various biological activities, including antimalarial, antimicrobial, antioxidant, antiplatelet aggregation, antiviral, cytotoxic, immunosuppressive, and osteogenesis-inducing properties .
Wissenschaftliche Forschungsanwendungen
Eugenin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Eugenin wird als Ausgangsmaterial für die Synthese verschiedener Chromonderivate mit potenziellen pharmakologischen Aktivitäten verwendet.
5. Wirkmechanismus
Eugenin übt seine Wirkungen durch verschiedene molekulare Mechanismen aus:
Antioxidative Aktivität: Eugenin fängt freie Radikale ab und hemmt die Bildung reaktiver Sauerstoffspezies, wodurch Zellen vor oxidativem Schaden geschützt werden.
Antimikrobielle Aktivität: Es stört die mikrobielle DNA und Proteine und hemmt das Wachstum pathogener Mikroorganismen.
Zytotoxische Aktivität: Eugenin induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Hemmung der Zellproliferation.
Wirkmechanismus
Target of Action
Eugenin, a chromone isolated from Peucedanum japonicum, has been reported to exhibit potent antiplatelet aggregation activity . This suggests that platelets could be a primary target of eugenin. Platelets play a crucial role in blood clotting and wound healing. By inhibiting platelet aggregation, eugenin may affect these processes.
Mode of Action
It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . Additionally, eugenin is known to scavenge free radicals, inhibit the generation of reactive oxygen species, prevent the production of reactive forms of nitrogen, increase cyto-antioxidant potential, and protect the function of microbial DNA and proteins .
Biochemical Pathways
Eugenin is biosynthesized from the acetate-malonate pathway . This pathway involves the condensation of acetyl-CoA and malonyl-CoA to form a variety of secondary metabolites. The interruption of action potentials by eugenin suggests that it may affect ion channels and neurotransmitter systems, although the specific pathways remain to be elucidated.
Result of Action
Eugenin’s actions result in a variety of biological effects. Its antioxidant properties help neutralize harmful free radicals, thereby protecting cells from oxidative damage . Its anti-inflammatory properties may help reduce inflammation and pain . Furthermore, its antimicrobial properties may help fight off infections .
Biochemische Analyse
Biochemical Properties
Eugenin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, Eugenin interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight Eugenin’s potential as an anti-inflammatory and antioxidant agent.
Cellular Effects
Eugenin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce cell cycle arrest in the S phase and promote apoptotic cell death by lowering inflammatory cytokine levels . Eugenin also affects cell signaling pathways by inhibiting NF-κB activation and downregulating prostaglandin synthesis . These effects suggest that Eugenin can modulate cellular functions and has potential therapeutic applications in treating inflammatory and cancerous conditions.
Molecular Mechanism
The molecular mechanism of Eugenin involves several stages, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Eugenin inhibits NF-κB activation, which leads to a reduction in the production of inflammatory cytokines . It also downregulates prostaglandin synthesis by inhibiting COX-2 activity . Additionally, Eugenin induces cell cycle arrest in the S phase and promotes apoptotic cell death, further highlighting its potential as an anti-inflammatory and anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eugenin have been observed to change over time. Eugenin’s stability and degradation have been studied, showing that it remains stable under certain conditions but can degrade over time, affecting its long-term efficacy . Long-term studies have shown that Eugenin can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and continued promotion of apoptotic cell death .
Dosage Effects in Animal Models
The effects of Eugenin vary with different dosages in animal models. At lower doses, Eugenin has been shown to have anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, Eugenin can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Eugenin is involved in several metabolic pathways, including the acetate-malonate pathway . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Eugenin’s role in these pathways underscores its potential impact on cellular metabolism and its therapeutic applications.
Transport and Distribution
Eugenin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Eugenin’s distribution within tissues affects its localization and accumulation, influencing its overall efficacy and potential therapeutic applications .
Subcellular Localization
Eugenin’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects Eugenin’s interactions with biomolecules and its overall efficacy in modulating cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eugenin can be synthesized through several methods. One common synthetic route involves the condensation of 2-hydroxyacetophenone with ethyl formate in the presence of sodium ethoxide, followed by cyclization and methylation reactions . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures.
Industrial Production Methods: Industrial production of eugenin often involves the extraction from natural sources, such as cloves and carrots. The extraction methods include solvent extraction, hydro-distillation, microwave-assisted extraction, supercritical carbon dioxide extraction, and ultrasound-based extraction . These methods are chosen based on the efficiency and yield of eugenin from the plant material.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Eugenin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Eugenin kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen oxidiert werden.
Reduktion: Die Reduktion von Eugenin kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Substitutionsreaktionen, die Eugenin betreffen, verwenden häufig Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte, methoxylierte und halogenierte Derivate von Eugenin, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Eugenin wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Eugenol, Isothis compound und Cumarine:
Isothis compound: Isothis compound hat ähnliche antimikrobielle und antioxidative Eigenschaften, zeigt aber eine stärkere fungizide Aktivität als Eugenin.
Die einzigartige Kombination biologischer Aktivitäten von Eugenin und sein Vorkommen sowohl in Pflanzen- als auch in Pilzarten machen es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
5-hydroxy-7-methoxy-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-3-8(12)11-9(13)4-7(14-2)5-10(11)15-6/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTUBQHKZRNZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197381 | |
| Record name | Eugenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eugenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-34-2 | |
| Record name | 5-Hydroxy-7-methoxy-2-methylchromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eugenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eugenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EUGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8D279U89S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eugenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 - 120 °C | |
| Record name | Eugenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


